N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide
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Overview
Description
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a benzyl group, a trifluoromethyl group, and a hexahydro-1H-indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hexahydro-1H-indole Core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the indole core.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Formation of the Amide Bond: The final step involves coupling the indole derivative with 3-methylbutanoic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and indole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or various alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors in biological systems, leading to a physiological response.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-Benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]isonicotinamide
- N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-ethylacetamide
Uniqueness
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical properties and interactions with biological targets.
Properties
Molecular Formula |
C23H27F3N2O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C23H27F3N2O3/c1-14(2)10-18(30)27-22(23(24,25)26)19-16(11-21(3,4)12-17(19)29)28(20(22)31)13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3,(H,27,30) |
InChI Key |
FLFWLCBZQSQBMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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